![molecular formula C14H21BO4 B15051459 {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a tert-butoxy group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride.
Introduction of the boronic acid group: This is often done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron is used in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors. This compound can be used in the design of enzyme inhibitors for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it a key intermediate in the manufacture of these materials.
Mecanismo De Acción
The mechanism of action of {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxy group, making it less versatile in certain reactions.
4-(tert-Butyl)phenylboronic acid: Similar structure but with the tert-butyl group directly attached to the phenyl ring.
3-(tert-Butoxycarbonyl)phenylboronic acid: Features a tert-butoxycarbonyl group instead of a tert-butoxy group.
Uniqueness
{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is unique due to the presence of both the boronic acid and tert-butoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C14H21BO4 |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
[3-[1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H21BO4/c1-5-12(13(16)19-14(2,3)4)10-7-6-8-11(9-10)15(17)18/h6-9,12,17-18H,5H2,1-4H3 |
Clave InChI |
VLEHTAYEMNIVRT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(CC)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
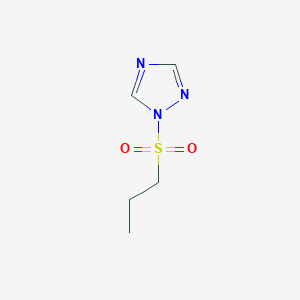
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
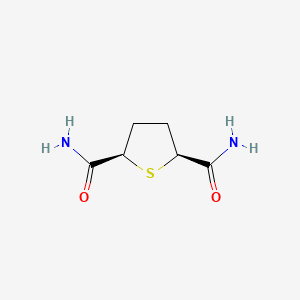
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
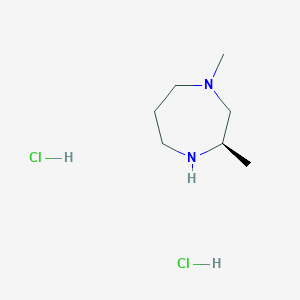
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)
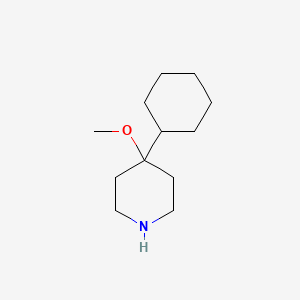
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
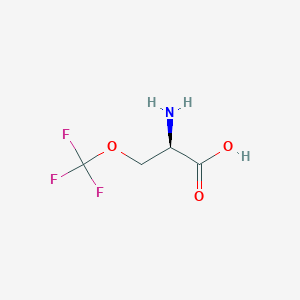
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
